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molecular formula C6H10O4 B8456920 Propanedioic acid monopropyl ester

Propanedioic acid monopropyl ester

Cat. No. B8456920
M. Wt: 146.14 g/mol
InChI Key: HDXXKLJVUKAUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455730B1

Procedure details

Into a 10-mL volumetric flask was added 0.1271 g (1.00 mmol, 0.100 M) of cyanoacetic acid propyl ester, 9.689 mL of potassium phosphate buffer (50 mM, pH 7.0), and 0.20 mL of a 50 wt % cell suspension (0.10 g wet cell weight, 0.024 g dry cell weight) of Acidovorax facilis 72W (ATCC 55746) cells in 0.35 M potassium phosphate buffer (pH 7.0, previously heat-treated at 50° C. for 1h), and the resulting 10 mL suspension stirred at 25° C. Samples (0.180 mL) were mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution). The resulting solution was analyzed by HPLC. After 5 h, the conversion of cyanoacetic acid propyl ester was complete, and the yield (determined by HPLC and NMR) of propanedioic acid monopropyl ester was 100%, with no production of cyanoacetic acid or propanedioic acid.
Quantity
0.1271 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
9.689 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:9])[CH2:6][C:7]#N)CC.C[O:11]C(=O)CCC(O)=O.CN[C:21](=[O:24])[CH2:22][CH3:23]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH2:21]([O:24][C:7](=[O:11])[CH2:6][C:5]([OH:4])=[O:9])[CH2:22][CH3:23] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.1271 g
Type
reactant
Smiles
C(CC)OC(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)O)=O
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
potassium phosphate
Quantity
9.689 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
suspension
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.02 mL
Type
reactant
Smiles
CNC(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC(CC#N)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 10-mL volumetric flask was added

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC)OC(CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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